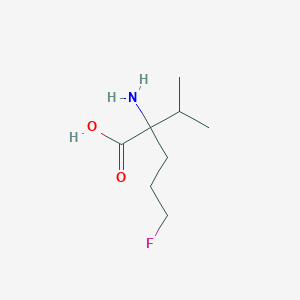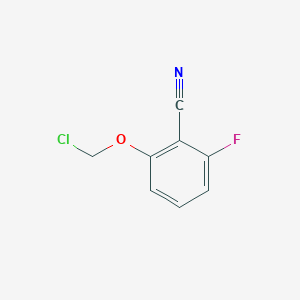
2-(Chloromethoxy)-6-fluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethoxy)-6-fluorobenzonitrile is an organic compound characterized by the presence of a chloromethoxy group and a fluorine atom attached to a benzonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-6-fluorobenzonitrile typically involves the chloromethylation of 6-fluorobenzonitrile. One common method includes the reaction of 6-fluorobenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of stringent quality control measures ensures the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethoxy)-6-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 2-(chloromethoxy)-6-fluorobenzaldehyde or 2-(chloromethoxy)-6-fluorobenzoic acid.
Reduction: Formation of 2-(chloromethoxy)-6-fluorobenzylamine.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethoxy)-6-fluorobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel polymers and materials with specific properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-(Chloromethoxy)-6-fluorobenzonitrile involves its interaction with various molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules. The nitrile group can also engage in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Chloromethoxy)-4-fluorobenzonitrile
- 2-(Chloromethoxy)-6-chlorobenzonitrile
- 2-(Methoxymethoxy)-6-fluorobenzonitrile
Uniqueness
2-(Chloromethoxy)-6-fluorobenzonitrile is unique due to the specific positioning of the chloromethoxy and fluorine groups on the benzonitrile core. This unique arrangement imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and altered electronic characteristics, making it valuable for specialized applications in organic synthesis and material science.
Eigenschaften
Molekularformel |
C8H5ClFNO |
|---|---|
Molekulargewicht |
185.58 g/mol |
IUPAC-Name |
2-(chloromethoxy)-6-fluorobenzonitrile |
InChI |
InChI=1S/C8H5ClFNO/c9-5-12-8-3-1-2-7(10)6(8)4-11/h1-3H,5H2 |
InChI-Schlüssel |
DJZNDJKHVMVHJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C#N)OCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


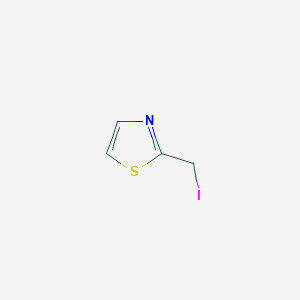
![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)

![2-[1-(Aminomethyl)-2-methylcyclopentyl]propan-2-ol](/img/structure/B13193529.png)
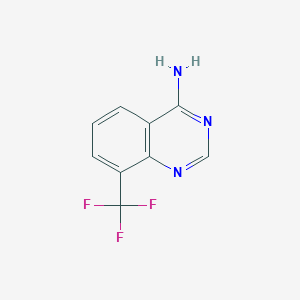
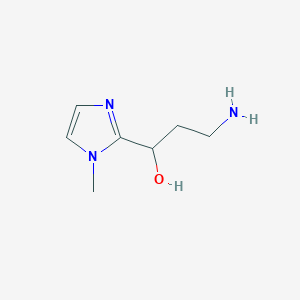
![2-[(2-Fluorophenyl)methyl]-1h-1,3-benzodiazol-5-amine](/img/structure/B13193541.png)
![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-piperidine]-1'-carboxylate](/img/structure/B13193544.png)
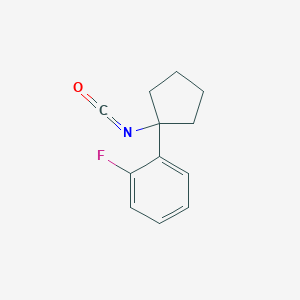
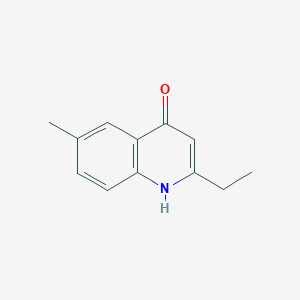
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13193565.png)
